1,2,2-Trimethylbicyclo[2.2.1]heptane
Description
Properties
CAS No. |
61898-29-1 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
1,2,2-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H18/c1-9(2)6-8-4-5-10(9,3)7-8/h8H,4-7H2,1-3H3 |
InChI Key |
OCBMEHIWWYEZHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CCC1(C2)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Diels-Alder Reaction Approach
The most common synthetic route to 1,2,2-trimethylbicyclo[2.2.1]heptane involves a Diels-Alder reaction followed by isomerization steps. This approach utilizes readily available and relatively inexpensive starting materials.
Cyclopentadiene and 2-Butene Reaction
A patent-described method involves the reaction of cyclopentadiene with 2-butene in a Diels-Alder cycloaddition to produce 5,6-dimethylbicyclo[2.2.1]hept-2-ene, which is subsequently isomerized. This process can be conducted in either a two-step or one-step procedure:
Two-Step Process:
- Cyclopentadiene reacts with 2-butene (cis or trans, or a mixture) to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene via Diels-Alder reaction.
- The resulting intermediate is then isomerized using appropriate catalysts to yield the desired this compound.
One-Step Process:
Alternatively, the reaction can be performed in a single step by conducting the Diels-Alder reaction in the presence of an isomerization catalyst, allowing for simultaneous isomerization of the initial adduct.
Reaction Parameters
The reaction parameters for the Diels-Alder approach have been carefully studied. Table 1 summarizes the key conditions:
Table 1: Reaction Parameters for Diels-Alder Synthesis of this compound
| Parameter | Two-Step Process | One-Step Process |
|---|---|---|
| Temperature | 20-150°C (high acid catalyst strength) 150-250°C (medium strength) 250-400°C (low strength) | 100-350°C (preferably 150-350°C when starting from dicyclopentadiene) |
| Pressure | Ambient (typically vapor pressure at reaction temperature) | Ambient (typically vapor pressure at reaction temperature) |
| Catalyst | Acid catalysts for isomerization step | Isomerization catalyst present from start |
| Solvent | Not specifically defined | Not specifically defined |
| Reaction Time | Variable based on catalyst and temperature | Variable based on temperature |
Sequential Diels-Alder/Rearrangement Approaches
A more sophisticated approach involves a sequential Diels-Alder reaction followed by rearrangement to produce functionalized bicyclo[2.2.1]heptanes, which can be further transformed to yield this compound.
In this approach, the substitution pattern of the dienes significantly influences the outcome of the rearrangement. When 2,3-disubstituted dienes are employed, the reaction proceeds through endo-configured intermediates followed by a suprafacial 1,2-H shift, leading to bicyclo[2.2.1]heptanones that can be further reduced and modified to obtain the target compound.
From Camphor and Related Compounds
Another approach involves the transformation of camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) or related bicyclic compounds. This method typically requires several steps:
- Reduction or modification of the carbonyl group in camphor
- Rearrangement or isomerization of the carbon skeleton
- Introduction or modification of methyl groups to achieve the desired substitution pattern
Camphor oxime intermediates have been utilized in some of these approaches, as detailed in several studies focusing on the synthesis of isocamphane derivatives.
Catalysts and Reagents
The choice of catalysts plays a crucial role in the synthesis of this compound, particularly in the isomerization steps. Table 2 summarizes the catalysts employed in various synthetic approaches:
Table 2: Catalysts for the Synthesis of this compound
| Catalyst Type | Specific Examples | Function |
|---|---|---|
| Lewis Acids | MeAlCl₂, SnCl₄, EtAlCl₂ | Promotion of Diels-Alder reaction and rearrangement |
| Brønsted Acids | HClO₄ | Acceleration of rearrangement reactions |
| Isomerization Catalysts | Acid catalysts of varying strengths | Conversion of bicyclic intermediates to the target compound |
| Chiral Catalysts | Oxazaborolidine catalysts | Asymmetric synthesis for obtaining enantiopure products |
Reaction Conditions Optimization
Optimization of reaction conditions is essential for achieving high yields and selectivity in the synthesis of this compound. The following parameters have been found to be particularly important:
Temperature Effects
Temperature control is critical, especially in the rearrangement and isomerization steps. For two-step processes, the optimal temperature range depends on the acid strength of the catalyst:
For one-step processes, temperatures between 100-350°C are typically employed, with 150-350°C being preferred when starting from dicyclopentadiene.
Purification Methods
Purification of the synthesized this compound typically involves:
- Quenching with appropriate bases (e.g., saturated NaHCO₃)
- Extraction with suitable organic solvents (e.g., MTBE or diethyl ether)
- Column chromatography (typically using silica gel with hexane/MTBE mixtures)
- Bulb-to-bulb distillation for final purification
These purification steps are essential for obtaining the compound in high purity, which is often required for subsequent applications or further transformations.
Analysis and Characterization
The characterization of this compound and its precursors typically involves various analytical techniques:
Spectroscopic Methods
¹H NMR and ¹³C NMR spectroscopy are particularly valuable for confirming the structure and configuration of the bicyclic framework and the methyl substituents. In some cases, 2D NMR analysis (such as NOE experiments) has been essential for establishing the correct relative configuration of intermediate compounds in the synthetic pathway.
Physical Properties
Table 3 presents key physical properties of this compound:
Table 3: Physical Properties of this compound
Advantages and Limitations of Different Preparation Methods
Each of the described preparation methods offers distinct advantages and limitations:
Diels-Alder/Isomerization Approach
Advantages:
- Utilizes inexpensive and readily available starting materials
- Can be performed in a one-step or two-step process
- Scalable to industrial production
Limitations:
Sequential Diels-Alder/Rearrangement
Advantages:
- Can provide high stereoselectivity
- Allows for the introduction of additional functionality
- Compatible with asymmetric catalysis for enantioselective synthesis
Limitations:
- More complex multi-step process
- May require specialized reagents and catalysts
- Potentially lower overall yields due to multiple steps
Chemical Reactions Analysis
Types of Reactions: 1,2,2-Trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The methyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Scientific Research Applications
1,2,2-Trimethylbicyclo[2.2.1]heptane serves as a crucial component in chemical synthesis, biological studies, and drug development.
Chemistry This compound is used as a starting material for synthesizing complex organic molecules and as a reagent in various organic reactions.
Biology It is investigated for its potential biological activity and as a scaffold for developing bioactive compounds.
Medicine Explored for potential use in drug development, particularly in designing novel therapeutic agents.
Industrial Applications
Beyond research, this compound is utilized in producing fragrances, flavors, and fine chemicals. Certain derivatives of bicyclo[2.2.1]heptane also demonstrate a high traction coefficient under high temperatures and excellent viscosity under low temperatures, making them suitable for use as CVT oil for traction drives in diverse climates .
Biological Activities
The biological activity of this compound is attributed to its ability to interact with molecular targets within biological systems.
Enzyme Interaction The bicyclic structure enables the compound to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity.
Chemical Reactivity The presence of a double bond allows participation in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Studies on similar compounds have indicated several biological activities:
- Antimicrobial Activity Similar compounds have demonstrated effectiveness against various microorganisms by disrupting membrane integrity and altering permeability.
- Anti-inflammatory Properties Studies suggest that derivatives may inhibit protein denaturation and protease activity, which are critical in inflammatory responses.
Additionally, some derivatives of bicyclo[2.2.1]heptane have shown anticonvulsant activity . For instance, 2-Propyl-N′-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide demonstrated significant antiseizure action over a long time period, highlighting its prolonged effect and higher potency compared to initial camphor and VPA .
Method for Producing Bicyclo[2.2.1]heptane Derivatives
Mechanism of Action
The mechanism of action of 1,2,2-Trimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Isomers
The position of methyl groups on the bicyclo[2.2.1]heptane scaffold significantly impacts molecular properties. Key isomers include:
Key Observations :
- Steric Effects : 2,2,3-Trimethyl derivatives exhibit greater steric hindrance around the bicyclic core compared to 1,7,7-substituted isomers, affecting reaction kinetics in synthetic pathways (e.g., slower nucleophilic substitution) .
- Boiling Points : Bornane (1,7,7-trimethyl) has a boiling point of ~210°C, while camphene (unsaturated analog) boils at ~159°C due to reduced van der Waals interactions .
Functionalized Derivatives
Functional groups on the bicyclo[2.2.1]heptane framework modulate biological and chemical behavior:
Key Observations :
- Polarity and Solubility : Camphor’s ketone group increases polarity (logP ~2.1) compared to hydrocarbon analogs (logP ~3.5 for bornane), enhancing water solubility (~1.2 g/L vs. <0.1 g/L for bornane) .
- Antiviral Activity : Urea derivatives of bicyclo[2.2.1]heptane show IC₅₀ values <1 μM against SARS-CoV, attributed to interactions with viral proteases .
Q & A
Q. How can the molecular structure of 1,2,2-trimethylbicyclo[2.2.1]heptane be experimentally characterized?
- Methodological Answer : Structural elucidation relies on GC-MS for molecular weight confirmation and fragmentation patterns, NMR spectroscopy (¹H/¹³C) for substituent positioning, and X-ray crystallography for stereochemical resolution. For example, GC-MS analysis of structurally similar bicyclo[2.2.1]heptane derivatives identified substituent-specific fragmentation pathways (e.g., loss of methyl groups at m/z 123) . NMR chemical shifts for bridgehead protons in bicyclic systems typically range from δ 1.0–2.5 ppm, with coupling constants (J = 8–12 Hz) indicating rigid bicyclic geometry .
Q. What computational methods predict the physicochemical properties of this compound?
- Methodological Answer : The Joback method estimates properties like boiling point and critical temperature using group contributions, while the Crippen fragmentation model predicts logP and solubility. For instance, the Joback method calculates boiling points within ±15 K accuracy for bicyclic monoterpenes . Experimental validation using NIST thermodynamic data (e.g., sublimation enthalpies) is critical for refining computational outputs .
| Property | Joback Prediction | Experimental Value (Analog) | Reference |
|---|---|---|---|
| Boiling Point | ~433 K | 432.7 K (2,2-dimethyl-3-methylene derivative) | |
| logP | 3.2 | 3.5 (1,7,7-trimethyl isomer) |
Q. What are the challenges in synthesizing this compound with high stereochemical purity?
- Methodological Answer : Steric hindrance at the 1,2,2-positions complicates regioselective alkylation. Strategies include low-temperature Friedel-Crafts alkylation to minimize isomerization and chiral catalysts (e.g., Lewis acids) to enforce stereocontrol. Evidence from analogous compounds (e.g., 1,7,7-trimethyl derivatives) shows that kinetic control at -20°C reduces byproduct formation .
Advanced Research Questions
Q. How do substituent positions influence the thermodynamic stability of trimethylbicyclo[2.2.1]heptane isomers?
- Methodological Answer : Substituent positioning alters strain energy and van der Waals interactions . Computational studies (DFT/B3LYP) on bicyclo[2.2.1]heptane derivatives reveal that 1,2,2-trimethyl substitution increases steric strain by 5–8 kcal/mol compared to 1,7,7-isomers, reducing thermal stability . Experimental phase transition data (e.g., ΔHsub = 47.5 kJ/mol for camphene analogs) corroborate computational trends .
Q. What synthetic strategies enable functionalization of the bicyclo[2.2.1]heptane framework for bioactive derivatives?
- Methodological Answer : Isocyanate coupling (e.g., reaction with amines to form ureas) and esterification (e.g., with nicotinic acid) are effective. For instance, 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine reacted with 1,1'-carbonyldiimidazole to yield urea derivatives with 94% efficiency, showing potent RNA virus inhibition . Stereoselective esterification (e.g., exo-2-propenoic acid derivatives) enhances bioactivity .
Q. How can 3D-QSAR models guide the design of high-activity bicyclo[2.2.1]heptane derivatives?
- Methodological Answer : 3D-QSAR models using CoMFA/CoMSIA align steric, electrostatic, and hydrophobic fields with bioactivity. For example, a model for terpene ester insecticides identified optimal substituent bulk at the 2-position (steric field contribution >30%), leading to a compound with LC₅₀ = 0.28 μg/mL against Aphis gossypii .
| QSAR Parameter | Contribution | Bioactivity Correlation |
|---|---|---|
| Steric (2-position) | 32% | R² = 0.89 |
| Hydrophobic (bridge) | 25% |
Q. What mechanisms explain the antiviral activity of quaternary ammonium salts containing the bicyclo[2.2.1]heptane motif?
- Methodological Answer : The rigid bicyclic framework enhances membrane penetration and target binding . Studies on 1,7,7-trimethylbicyclo[2.2.1]heptane-derived quaternary salts show inhibition of viral entry via electrostatic interactions with envelope proteins (e.g., SARS-CoV-2 spike protein) . MD simulations suggest hydrophobic interactions dominate binding (ΔG = -8.2 kcal/mol) .
Data Contradictions and Resolutions
- CAS Registry Conflicts : lists 464-15-3 as 1,7,7-trimethylbicyclo[2.2.1]heptane, while the target compound (1,2,2-trimethyl) remains understudied. Researchers must verify substituent positions via NOESY NMR or crystallography .
- Thermodynamic Data Variability : Boiling points for analogs range from 432–450 K due to isomer purity. Standardize measurements using DSC (e.g., NIST protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
